Captopril-N-acetylcysteine Disulfide
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Overview
Description
Captopril-N-acetylcysteine Disulfide is a compound derived from the combination of captopril and N-acetylcysteine. Captopril is a well-known angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and congestive heart failure . N-acetylcysteine is an antioxidant and mucolytic agent commonly used in clinical practice . The combination of these two compounds aims to harness the therapeutic benefits of both, potentially offering enhanced efficacy in treating cardiovascular and oxidative stress-related conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Captopril-N-acetylcysteine Disulfide typically involves the formation of a disulfide bond between the thiol groups of captopril and N-acetylcysteine. This can be achieved through oxidative coupling reactions. One common method involves the use of mild oxidizing agents such as hydrogen peroxide or iodine in an aqueous or organic solvent . The reaction conditions are carefully controlled to prevent over-oxidation and to ensure the formation of the desired disulfide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Captopril-N-acetylcysteine Disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones under strong oxidizing conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiol or acetyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, or other mild oxidizing agents for disulfide bond formation.
Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine for disulfide bond reduction.
Solvents: Aqueous or organic solvents depending on the specific reaction requirements.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol forms of captopril and N-acetylcysteine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Captopril-N-acetylcysteine Disulfide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Captopril-N-acetylcysteine Disulfide involves the inhibition of angiotensin-converting enzyme (ACE) by captopril, leading to vasodilation and reduced blood pressure . N-acetylcysteine acts as an antioxidant, scavenging reactive oxygen species and replenishing glutathione levels . The combination of these effects results in enhanced cardiovascular protection and reduced oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Captopril: An ACE inhibitor used for hypertension and heart failure.
N-acetylcysteine: An antioxidant and mucolytic agent.
S-Nitrosocaptopril: A synthetic derivative of captopril with potential therapeutic benefits.
Uniqueness
Captopril-N-acetylcysteine Disulfide is unique in that it combines the ACE inhibitory effects of captopril with the antioxidant properties of N-acetylcysteine. This dual action offers potential advantages in treating conditions involving both cardiovascular dysfunction and oxidative stress .
Properties
Molecular Formula |
C14H22N2O6S2 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H22N2O6S2/c1-8(12(18)16-5-3-4-11(16)14(21)22)6-23-24-7-10(13(19)20)15-9(2)17/h8,10-11H,3-7H2,1-2H3,(H,15,17)(H,19,20)(H,21,22)/t8-,10+,11+/m1/s1 |
InChI Key |
GKTSZJWSDBILKT-MIMYLULJSA-N |
Isomeric SMILES |
C[C@H](CSSC[C@@H](C(=O)O)NC(=O)C)C(=O)N1CCC[C@H]1C(=O)O |
Canonical SMILES |
CC(CSSCC(C(=O)O)NC(=O)C)C(=O)N1CCCC1C(=O)O |
Origin of Product |
United States |
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